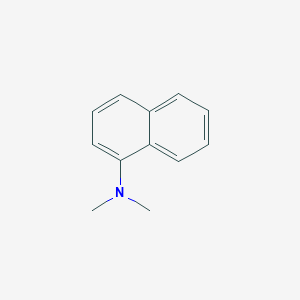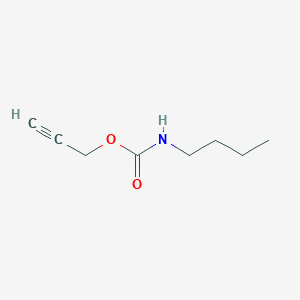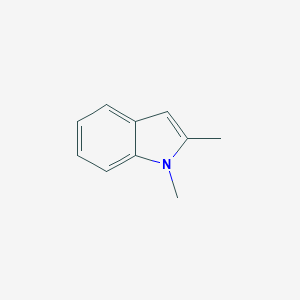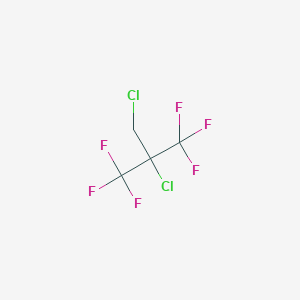
2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound with the molecular formula C4H2Cl2F6 It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the chlorination of hexafluoropropane. One common method includes the reaction of hexafluoropropane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where hexafluoropropane and chlorine gas are introduced in a controlled manner. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products may include alcohols, amines, or other substituted derivatives.
Elimination Reactions: Alkenes such as hexafluoropropene can be formed.
Oxidation and Reduction Reactions: Depending on the reagents used, various oxidized or reduced products can be obtained.
Scientific Research Applications
2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research:
Biology: The compound can be used in the study of halogenated compounds’ effects on biological systems.
Medicine: Research into its potential use as a precursor for pharmaceuticals or as a model compound for studying halogenated drug metabolism.
Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane involves its interaction with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in nucleophilic substitution and elimination reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks fluorine atoms, making it less reactive in certain contexts.
2-Chloro-2-(chloromethyl)propane: Similar but without fluorine atoms, affecting its chemical properties and reactivity.
Hexafluoropropane: Lacks chlorine atoms, making it less versatile in substitution reactions.
Uniqueness: 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the combination of chlorine and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable in applications requiring specific halogenation patterns and properties.
Properties
IUPAC Name |
2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDXNQXIECRUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378856 |
Source


|
| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138690-25-2 |
Source


|
| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
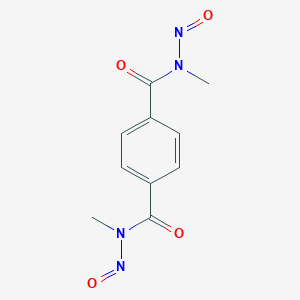


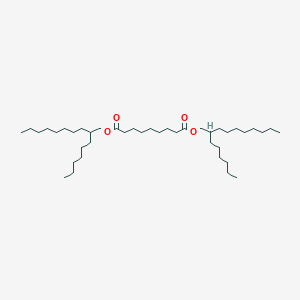
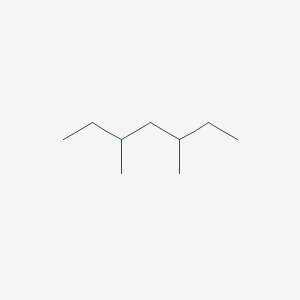

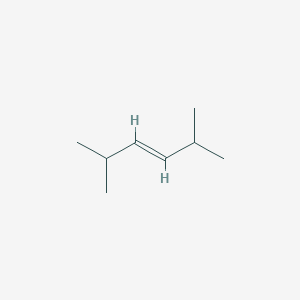
![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)

